molecular formula C22H16FNO2 B15036318 10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B15036318
M. Wt: 345.4 g/mol
InChI Key: CMYNHMJHHPXPAW-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability

Properties

Molecular Formula

C22H16FNO2

Molecular Weight

345.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C22H16FNO2/c23-13-10-8-12(9-11-13)18-19-16(6-3-7-17(19)25)24-21-14-4-1-2-5-15(14)22(26)20(18)21/h1-2,4-5,8-11,18,20H,3,6-7H2

InChI Key

CMYNHMJHHPXPAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

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